An In-depth Technical Guide on the Discovery and Synthesis of Ac-Lys-D-Ala-D-lactic acid: A Key Molecule in Vancomycin Resistance
An In-depth Technical Guide on the Discovery and Synthesis of Ac-Lys-D-Ala-D-lactic acid: A Key Molecule in Vancomycin Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of vancomycin-resistant bacteria, particularly enterococci, poses a significant threat to global public health. This resistance is primarily mediated by a fundamental change in the bacterial cell wall synthesis pathway, specifically the substitution of the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors with D-Alanyl-D-lactic acid (D-Ala-D-Lac). This alteration, catalyzed by a set of resistance-conferring enzymes, results in a drastic reduction in the binding affinity of vancomycin, rendering the antibiotic ineffective. The depsipeptide Ac-Lys-D-Ala-D-lactic acid serves as a crucial substrate analog for studying the enzymes involved in this resistance mechanism, such as penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). This technical guide provides a comprehensive overview of the discovery of this resistance mechanism, detailed methodologies for the chemical synthesis of Ac-Lys-D-Ala-D-lactic acid, and experimental protocols for assessing vancomycin susceptibility.
Discovery and Significance of the D-Ala-D-Lac Moiety in Vancomycin Resistance
The discovery of vancomycin resistance in enterococci in the late 1980s marked a turning point in the fight against antibiotic-resistant bacteria. It was soon elucidated that the molecular basis for this high-level resistance was a remarkable biochemical adaptation. Resistant bacteria harbor the van gene cluster, which orchestrates the reprogramming of peptidoglycan synthesis.
The glycopeptide antibiotic vancomycin functions by binding with high affinity to the D-Ala-D-Ala terminus of lipid II, a key precursor in peptidoglycan synthesis. This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, thereby inhibiting cell wall formation and leading to bacterial cell death.
In resistant strains, the terminal D-Alanine residue is replaced by a D-lactic acid, resulting in a D-Ala-D-Lac terminus. This substitution, from an amide to an ester linkage, critically eliminates a key hydrogen bond interaction with vancomycin, leading to a 1000-fold reduction in binding affinity.[1][2] This dramatic decrease in affinity allows cell wall synthesis to proceed even in the presence of the antibiotic.
The key enzymes encoded by the vanA gene cluster responsible for this modification are:
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VanH: A dehydrogenase that reduces pyruvate to D-lactate.
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VanA: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[2]
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VanX: A DD-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[2]
The tripeptide depsipeptide, Ac-Lys-D-Ala-D-lactic acid, is a synthetic analog of the modified peptidoglycan terminus and serves as an invaluable tool for researchers. It is utilized as a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), enabling the study of these enzymes and the screening for potential inhibitors that could overcome vancomycin resistance.[3][4][5][6][7]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of vancomycin with peptidoglycan precursors and the kinetics of the VanA ligase.
Table 1: Vancomycin Binding Affinities
| Ligand | Binding Affinity (Kd) | Reference(s) |
| Ac-Lys-D-Ala-D-Ala | Micromolar (µM) range | [1] |
| Ac-Lys-D-Ala-D-lactic acid | Millimolar (mM) range | [1] |
Table 2: Kinetic Parameters of VanA Ligase
| Substrate | KM | kcat | kcat/KM | Reference(s) |
| D-Lactate | 0.69 mM | 32 min-1 | 46.4 min-1mM-1 | [3][6] |
| D-Alanine (deprotonated) | 0.66 mM | 550 min-1 | 833.3 min-1mM-1 | [3][6] |
| D-Alanine (protonated, pH 7.5) | 210 mM | - | - | [3][6] |
| ATP (with D-Ser) | 33-fold lower affinity than VanA | - | - | [8] |
Synthesis of Ac-Lys-D-Ala-D-lactic acid
The synthesis of the depsipeptide Ac-Lys-D-Ala-D-lactic acid is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino and hydroxy acids on a solid support, with protecting groups to ensure specific bond formation.
Solid-Phase Synthesis Protocol
This protocol outlines a general strategy for the synthesis of Ac-Lys-D-Ala-D-lactic acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
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Resin: 2-Chlorotrityl chloride resin or Wang resin.[9]
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Protected Amino Acids: Fmoc-D-Ala-OH, Fmoc-Lys(Ac)-OH.
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Hydroxy Acid: D-lactic acid.
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Coupling Agents: Diisopropylcarbodiimide (DIC), N,N'-Dicyclohexylcarbodiimide (DCC), Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
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Additives: 4-Dimethylaminopyridine (DMAP), 1-Hydroxybenzotriazole (HOBt).
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Deprotection Reagent: 20% piperidine in dimethylformamide (DMF).
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Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water).
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Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).
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Acetylation Reagent: Acetic anhydride.
Procedure:
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Resin Loading: The first residue, D-lactic acid, is loaded onto the resin. This is a critical step for depsipeptide synthesis.
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Deprotection: The Fmoc protecting group of the subsequent amino acid (Fmoc-D-Ala-OH) is removed using a solution of 20% piperidine in DMF.
-
Coupling: The deprotected amino acid is then coupled to the resin-bound D-lactic acid. The choice of coupling agent is crucial for efficient ester bond formation. A combination of DIC and DMAP is commonly used for this step.[9]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the next amino acid, Fmoc-Lys(Ac)-OH.
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N-terminal Acetylation: After the final amino acid has been coupled, the N-terminal Fmoc group is removed, and the free amine is acetylated using acetic anhydride.
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Cleavage and Deprotection: The synthesized depsipeptide is cleaved from the resin, and the side-chain protecting groups are removed using a TFA-based cleavage cocktail.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Note on Yields: The yields for solid-phase synthesis of depsipeptides can vary significantly depending on the sequence, resin, and coupling strategies employed, with reported yields ranging from 2-40%.[9]
Experimental Protocols
Determination of Vancomycin Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining the MIC of vancomycin.
Materials:
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Bacterial isolate to be tested.
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Cation-adjusted Mueller-Hinton Broth (CAMHB).
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Vancomycin stock solution.
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96-well microtiter plates.
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Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Prepare Vancomycin Dilutions: A serial two-fold dilution of vancomycin is prepared in CAMHB in a 96-well plate.
-
Inoculum Preparation: A suspension of the bacterial isolate is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no vancomycin) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
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Reading the Results: The MIC is determined as the lowest concentration of vancomycin at which there is no visible growth.
Visualizations
Signaling and Enzymatic Pathways
The following diagrams illustrate the key pathways involved in vancomycin resistance.
Caption: Vancomycin resistance signaling pathway (VanS/VanR).
Caption: Enzymatic pathway for D-Ala-D-Lac synthesis.
Experimental Workflow
Caption: Solid-phase synthesis workflow.
References
- 1. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Executive Summary: Therapeutic Monitoring of Vancomycin for Serious Methicillin-Resistant Staphylococcus aureus Infections: A Revised Consensus Guideline and Review of the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, the Pediatric Infectious Diseases Society, and the Society of Infectious Diseases Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
